molecular formula C11H6F3NO2 B12438437 3-(Trifluoromethyl)isoquinoline-7-carboxylic acid CAS No. 1334405-58-1

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid

Cat. No.: B12438437
CAS No.: 1334405-58-1
M. Wt: 241.17 g/mol
InChI Key: HRMKKLXMVZZMLC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring at the 3-position and a carboxylic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)isoquinoline-7-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, aldehydes, and substituted isoquinolines .

Scientific Research Applications

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)isoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline-3-carboxylic acid
  • 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid
  • Quinoline derivatives

Uniqueness

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1334405-58-1

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

3-(trifluoromethyl)isoquinoline-7-carboxylic acid

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-4-6-1-2-7(10(16)17)3-8(6)5-15-9/h1-5H,(H,16,17)

InChI Key

HRMKKLXMVZZMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(F)(F)F)C(=O)O

Origin of Product

United States

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